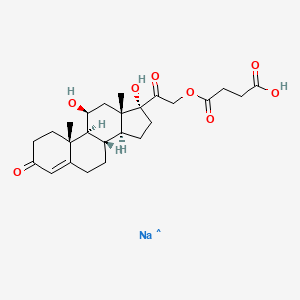

Hydrocortisone sodium succinate

Übersicht

Beschreibung

Hydrocortison-Natriums Succinat ist ein synthetisches Glukokortikoid-Kortikosteroid und ein Kortikosteroid-Ester. Es wird häufig wegen seiner entzündungshemmenden und immunsuppressiven Eigenschaften eingesetzt. Diese Verbindung wird zur Behandlung einer Vielzahl von Erkrankungen eingesetzt, darunter schwere allergische Reaktionen, dermatologische Erkrankungen, endokrine Störungen, gastrointestinale Erkrankungen, hämatologische Erkrankungen, neoplastische Erkrankungen, Erkrankungen des Nervensystems, ophthalmische Erkrankungen, Nierenerkrankungen, Atemwegserkrankungen und rheumatische Erkrankungen .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

Hydrocortison-Natriums Succinat wird aus Hydrocortison-Monomestersuccinat synthetisiert. Das Verfahren umfasst das Lösen von Hydrocortison-Monomestersuccinat in reinem Wasser bei Temperaturen zwischen 0-60 °C. Anschließend wird Natriumhydrogencarbonat oder Natriumhydroxid zugegeben, um den pH-Wert auf 7,5-11,0 einzustellen. Aceton wird langsam in die Lösung getropft, und das Gemisch wird 1-2 Stunden lang bei 10-20 °C gehalten. Das Reaktionsprodukt wird dann mit Aktivkohle entfärbt, filtriert und unter reduziertem Druck getrocknet, um Hydrocortison-Natriums Succinat zu erhalten .

Industrielle Produktionsverfahren

In industriellen Umgebungen umfasst die Produktion von Hydrocortison-Natriums Succinat ähnliche Schritte, jedoch in größerem Maßstab. Die Prozessbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von Aceton in der Reaktionslösung wird sorgfältig gesteuert, um das Produkt zu stabilisieren und eine Reinheit von 97 % oder mehr zu erreichen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Hydrocortison-Natriums Succinat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, was zur Bildung von oxidierten Produkten führt.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, was zu reduzierten Produkten führt.

Substitution: Diese Reaktion beinhaltet den Ersatz einer funktionellen Gruppe durch eine andere.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Säuren und Basen für Substitutionsreaktionen. Die Bedingungen für diese Reaktionen variieren je nach gewünschtem Produkt und der durchgeführten Reaktion .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene Derivate von Hydrocortison-Natriums Succinat, die in verschiedenen therapeutischen Anwendungen eingesetzt werden .

Wissenschaftliche Forschungsanwendungen

Clinical Uses

Hydrocortisone sodium succinate is utilized in the treatment of several conditions, including:

- Severe Allergies : It is effective in managing severe allergic reactions and conditions that do not respond to conventional treatments .

- Autoimmune Disorders : The compound is used to treat diseases like rheumatoid arthritis and systemic lupus erythematosus by modulating the immune response .

- Respiratory Issues : It is indicated for acute exacerbations of asthma and chronic obstructive pulmonary disease (COPD) .

- Sepsis Management : Recent studies, including the VICTAS trial, have evaluated its role in treating septic shock, demonstrating a reduction in inflammatory markers like procalcitonin and C-reactive protein .

Pharmacokinetics

This compound is characterized by:

- Rapid Onset of Action : Effects are typically observed within one hour of administration, making it suitable for emergencies .

- Elimination : The drug is largely excreted within 12 hours post-administration, necessitating frequent dosing for sustained effects .

Allergy Reaction Case Study

A notable case involved a patient with 'empty sella syndrome' who experienced generalized urticaria after receiving this compound. Allergen testing revealed an immediate-type allergy specifically to the succinate ester, underscoring the importance of careful patient evaluation prior to administration .

Septic Shock Treatment

In a controlled study involving septic shock patients, those treated with this compound showed significant reductions in inflammatory markers at 72 hours and 7 days compared to controls. This suggests its potential role in improving clinical outcomes in critically ill patients .

Research Insights

This compound has been investigated for various applications beyond immediate clinical use:

- Cancer Treatment : Ongoing clinical trials are exploring its efficacy in combination therapies for cancer patients, particularly focusing on its immunosuppressive effects during chemotherapy .

- Immunotoxicity Studies : Research has highlighted the immunotoxicity profiles of various corticosteroids, including this compound, indicating that while it can modulate immune responses effectively, careful monitoring is required due to potential adverse reactions .

Summary of Benefits and Risks

| Application Area | Benefits | Risks/Considerations |

|---|---|---|

| Severe Allergies | Rapid relief from symptoms | Potential allergic reactions |

| Autoimmune Disorders | Reduces inflammation and immune response | Long-term use may lead to immunosuppression |

| Respiratory Conditions | Effective for acute exacerbations | Risk of side effects from corticosteroid use |

| Sepsis Management | Decreases inflammatory markers | Requires careful monitoring of patient response |

Wirkmechanismus

Hydrocortisone sodium succinate exerts its effects by binding to the glucocorticoid receptor. This receptor-ligand complex then translocates to the cell nucleus, where it binds to glucocorticoid response elements in the promoter region of target genes. This binding leads to the transcription of anti-inflammatory and immunosuppressive mediators and the inhibition of proinflammatory cytokine activity .

Vergleich Mit ähnlichen Verbindungen

Hydrocortison-Natriums Succinat ähnelt anderen Glukokortikoiden wie:

Prednison: Ein synthetisches Glukokortikoid mit einer längeren Wirkungsdauer und einer höheren Potenz.

Dexamethason: Ein synthetisches Glukokortikoid mit einer sehr hohen Potenz und einer langen Wirkungsdauer.

Hydrocortison-Natriums Succinat ist einzigartig in seiner schnellen Wirkungseintritt und Wasserlöslichkeit, was es für die intravenöse Verabreichung in Notfallsituationen geeignet macht .

Biologische Aktivität

Hydrocortisone sodium succinate (HSS) is a synthetic glucocorticoid that serves as an important therapeutic agent in various medical conditions due to its potent anti-inflammatory and immunosuppressive properties. This article explores the biological activity of HSS, its pharmacodynamics, clinical applications, and relevant case studies.

Pharmacodynamics

This compound primarily operates by binding to the glucocorticoid receptor (GR), which mediates a wide range of physiological processes, including immune response regulation, metabolism, and stress response. Upon administration, HSS exhibits rapid onset of action, with effects typically noticeable within one hour and lasting for a variable duration depending on the dosage and route of administration .

Key Pharmacological Properties:

- Water Solubility: HSS is highly water-soluble, enabling rapid intravenous delivery and high plasma concentrations in a small volume .

- Equivalent Biological Activity: When administered parenterally in equimolar quantities, HSS demonstrates equivalent metabolic and anti-inflammatory effects compared to hydrocortisone .

- Excretion Profile: The drug is predominantly excreted within 12 hours post-administration; thus, frequent dosing may be necessary for sustained therapeutic effects .

Clinical Applications

HSS is indicated for a variety of conditions including:

- Adrenal Insufficiency

- Septic Shock

- Allergic Reactions

- Autoimmune Disorders

- Endocrine Disorders

Case Studies

- Septic Shock Treatment : A clinical study involving 49 patients with septic shock compared HSS treatment with conventional therapy. The treatment group receiving 200 mg of HSS daily showed significant reductions in serum procalcitonin (PCT) and C-reactive protein (CRP) levels at 72 hours and 7 days post-treatment, indicating reduced inflammation compared to the control group .

- Allergic Reactions : In a documented case, a patient developed generalized urticaria after receiving HSS. Allergy testing confirmed an immediate-type allergy to the succinate ester, highlighting the importance of monitoring for hypersensitivity reactions in patients receiving this medication .

Research Findings

Recent studies have focused on the pharmacokinetics and efficacy of HSS in various contexts:

Eigenschaften

CAS-Nummer |

125-04-2 |

|---|---|

Molekularformel |

C25H34O8.Na C25H34NaO8 |

Molekulargewicht |

485.5 g/mol |

IUPAC-Name |

sodium;4-[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoate |

InChI |

InChI=1S/C25H34O8.Na/c1-23-9-7-15(26)11-14(23)3-4-16-17-8-10-25(32,24(17,2)12-18(27)22(16)23)19(28)13-33-21(31)6-5-20(29)30;/h11,16-18,22,27,32H,3-10,12-13H2,1-2H3,(H,29,30);/t16-,17-,18-,22+,23-,24-,25-;/m0./s1 |

InChI-Schlüssel |

LGKJVUKNTHOZJH-CODXZCKSSA-N |

SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COC(=O)CCC(=O)[O-])O)C)O.[Na+] |

Isomerische SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)COC(=O)CCC(=O)O)O)C)O.[Na] |

Kanonische SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COC(=O)CCC(=O)O)O)C)O.[Na] |

Aussehen |

Solid powder |

Key on ui other cas no. |

125-04-2 |

Piktogramme |

Irritant; Health Hazard |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Verwandte CAS-Nummern |

2203-97-6 (Parent) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

A-hyrocort cortisol hemisuccinate cortisol succinate cortisol succinate, sodium salt cortisol-21-(hydrogen succinate) hydrocortisone 21-sodium succinate hydrocortisone hemisuccinate hydrocortisone hemisuccinate anhydrous hydrocortisone succinate pregn-4-ene-3,20-dione, 21-(3-carboxy-1-oxopropoxy)-11,17-dihydroxy-, (11beta)- Solu-Cortef Sopolcort H Sopolkort |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Hydrocortisone sodium succinate, a synthetic glucocorticoid, functions similarly to endogenous cortisol. [] It binds to intracellular glucocorticoid receptors, forming a complex that translocates to the nucleus. [] This complex then binds to specific DNA sequences, modulating the transcription of glucocorticoid-responsive genes, ultimately leading to decreased inflammation and suppressed immune response. []

ANone: Research has shown that high doses of this compound can inhibit collagen biosynthesis in chicken embryo tibiae explants. [] This inhibition affects the production of hydroxyproline, hydroxylysine, and the uptake of precursor amino acids involved in collagen synthesis. []

ANone: While this compound doesn't significantly alter electrophysiological parameters in aerobic conditions, it has demonstrated a protective effect against hypoxia-induced changes in rabbit papillary muscle. [] Specifically, it mitigates the shortening of action potential duration at specific repolarization levels (-60mV) during hypoxia. []

ANone: The molecular formula of this compound is C25H33NaO8, and its molecular weight is 484.51 g/mol.

ANone: Several studies utilize UV-Vis spectrophotometry for analyzing this compound content and degradation. [, ] Additionally, high-performance liquid chromatography (HPLC) methods coupled with UV detection at 242 nm are frequently employed for related substance determination. [, , , ]

ANone: Research shows that protecting this compound solutions from light does not significantly impact its stability in 0.9% sodium chloride or 5% glucose solutions. []

ANone: While studies suggest stability for several hours at room temperature, intrathecal administration within a few hours of preparation is recommended for admixtures containing cytarabine, methotrexate sodium, and this compound due to the absence of antibacterial preservatives. []

ANone: One method involves adjusting the pH of the formulation. For example, A-Hydrocort sterile powder is formulated with sodium phosphate buffers to maintain a pH of 7-8 after reconstitution, ensuring drug stability. [] Additionally, storing the reconstituted solution at recommended temperatures (2-8°C) and protecting it from light can help maintain its stability.

ANone: While the provided research papers don't directly address specific formulation strategies to enhance solubility or bioavailability, the use of a highly water-soluble sodium succinate ester form already contributes to its rapid intravenous administration and bioavailability. []

ANone: Continuous intravenous infusion of this compound at doses of 0.32 and 0.65 mg/kg/h resulted in significant and sustained increases in plasma cortisol levels in healthy dogs. [] The plateau concentrations achieved were dependent on the dose, with the higher dose producing levels above those typically needed for adequate glucocorticoid and mineralocorticoid activity in stressed dogs with adrenal insufficiency. []

ANone: Research in pregnant sheep shows that maternal infusion of this compound does not significantly alter fetal plasma ACTH or cortisol concentrations, suggesting limited placental transfer. []

ANone: this compound has been shown to suppress IL-10 production by LPS-stimulated PBMCs in a dose-dependent manner, both in healthy individuals and cancer patients. [] This finding highlights its immunosuppressive properties beyond its anti-inflammatory effects.

ANone: A study comparing the efficacy of verapamil, this compound, and phosphatidylcholine in preventing peritoneal adhesions in rats found that phosphatidylcholine provided the most significant reduction in adhesion formation. [] While both verapamil and this compound showed some benefit, their effects were less pronounced than those of phosphatidylcholine. []

ANone: A study investigating the combination of oral this compound and aluminum phosphate gel for stricture prevention after ESD found a significantly lower stricture rate (7.1%) compared to the standard approach of endoscopic steroid injection and systemic steroids (53.8%). [] This suggests the oral combination may be a promising preventative strategy. []

ANone: While generally well-tolerated, this compound has been associated with rare cases of anaphylactoid reactions, particularly in individuals with a history of hypersensitivity to corticosteroids. [, , , , ] Other reported side effects include anorectal pruritus, especially with the sodium phosphate ester form, and transient hypokalemia following glucocorticoid administration. [, ]

ANone: High-performance liquid chromatography (HPLC) is widely used to determine the content and related substances in this compound formulations. [, , , , ] UV-Vis spectrophotometry is also employed for content determination and stability studies. [, ]

ANone: this compound is a highly water-soluble ester form of hydrocortisone. [] This property makes it suitable for intravenous administration, allowing for rapid achievement of therapeutic blood levels.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.